molecular formula C28H60O4P2S4Zn B3029522 Tea tree oil CAS No. 68647-73-4

Tea tree oil

Cat. No. B3029522
CAS RN: 68647-73-4
M. Wt: 716.4 g/mol
InChI Key: ZKAQFYDDTYGBBV-UHFFFAOYSA-L
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Description

Tea tree oil (TTO) is an essential oil derived from the leaves of Melaleuca alternifolia, a plant native to Australia. It has been traditionally used for its antiseptic properties and is known for treating various skin conditions such as bruises, insect bites, and infections. The oil has gained popularity worldwide and is now incorporated into a range of products for its antimicrobial and anti-inflammatory actions .

Synthesis Analysis

The synthesis of this compound involves steam distillation of the plant's leaves, which yields a yellow liquid with a characteristic odor. This process ensures the extraction of the oil's active components, which include terpinen-4-ol, α-terpineol, 1,8-cineole, α-terpinene, and γ-terpinene, among others .

Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a mixture of several compounds. Terpinen-4-ol is identified as the most abundant component, accounting for approximately 42% of the oil. Other significant components include α-terpineol (3%) and 1,8-cineole (2%). These compounds are primarily alkenes and alcohols, which contribute to the oil's therapeutic properties .

Chemical Reactions Analysis

This compound's chemical constituents interact with biological systems, leading to various reactions. For instance, terpinen-4-ol has been shown to suppress the production of inflammatory mediators such as tumor necrosis factor-α (TNFα), interleukin (IL)-1β, IL-8, IL-10, and prostaglandin E2 (PGE2) by activated human monocytes . Additionally, α-terpinene, α-terpinolene, and γ-terpinene exhibit antioxidant activities, which may contribute to the oil's therapeutic effects .

Physical and Chemical Properties Analysis

This compound is characterized by its broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts. It has been shown to be effective against multidrug-resistant strains and does not interfere with the function of drug transporters like P-glycoprotein . The oil's components, particularly terpinen-4-ol, have been found to induce monocytic differentiation in human white blood cells, which may partly explain its antiseptic action . Furthermore, this compound has been reported to reduce histamine-induced skin inflammation, suggesting anti-inflammatory properties .

In vitro studies have demonstrated the oil's activity against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts, with terpinen-4-ol playing a significant role in this antimicrobial effect . The oil's interaction with cellular membranes, including penetration and disruption, is a proposed mechanism for its antimicrobial action .

Clinical studies have compared this compound to conventional treatments, such as benzoyl peroxide for acne, showing similar efficacy with fewer side effects . The oil's water-soluble components have been found to suppress superoxide production by human monocytes, indicating potential for selective regulation during inflammation .

Scientific Research Applications

Skin Care and Dermatology

  • Skin Permeation and Distribution : Tea tree oil is used in skin care products due to its biological activities. A study evaluated its permeation, skin layer distribution, and release into the environment when applied topically. The research found that only oxygenated terpenes significantly permeated across the skin (Capetti et al., 2020).
  • Therapeutic Applications : this compound has fungicidal, anti-inflammatory, antiseptic, antiviral, and other activities. It is effective for treating candidiasis, herpes simplex, and other skin infections (Silva et al., 2019).
  • Treatment of Dermatological Disorders : Due to its antimicrobial properties against a broad spectrum of micro-organisms, this compound is used for treating dermatological disorders like acne, seborrheic dermatitis, and chronic gingivitis (Pazyar et al., 2013).

Antimicrobial and Antifungal Properties

  • Insect Repellent Properties : this compound has been studied for its insect repellent properties and shows toxicity against certain insects (Edris, 2016).
  • Antifungal Activity : A metabolomic analysis revealed that this compound inhibits primary metabolic pathways in Botrytis cinerea, leading to mitochondrial dysfunction and oxidative stress (Xu et al., 2017).

Other Applications

  • Prevention of Mastitis-Associated Inflammation : this compound has shown protective effects against lipopolysaccharide-induced mastitis in vitro, suggesting potential for improving milk quality in dairy cows (Chen et al., 2020).
  • Potential in Treating Melanoma : this compound has shown to inhibit the growth of melanoma cells and may interfere with the migration and invasion processes of these cells (Bozzuto et al., 2011).

Mechanism of Action

Target of Action

Tea tree oil, derived mainly from the Australian native plant Melaleuca alternifolia, is a popular ingredient in a variety of household and cosmetic products due to its antiseptic, anti-inflammatory, broad-spectrum antimicrobial, and antioxidant properties . The primary active ingredient in this compound is Terpinen-4-ol , which is known for its antimicrobial and anti-inflammatory effects . This compound is the major antimicrobial component of this compound .

Mode of Action

The components of this compound, particularly terpinen-4-ol and α-terpineol , mediate antimicrobial actions by disrupting the structural and functional integrity of bacterial membranes . This disruption leads to the death of infectious microbes . In addition, this compound exhibits antibacterial, antifungal, antiviral, and antiprotozoal activities . It mediates bactericidal actions at concentrations of 1.0% or less in most bacteria such as Staphylococcus aureus and Escherichia coli, and causes bacteriostatic effects at lower concentrations .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits primary metabolic pathways through the suppression of the tricarboxylic acid (TCA) cycle and fatty acid metabolism . Further experiments have shown that this compound treatment decreases the activities of key enzymes in the TCA cycle . Additionally, this compound disrupts energy metabolism by inhibiting glycolysis and disrupting the TCA cycle, thereby inducing mitochondrial dysfunction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial and anti-inflammatory properties. The ability of this compound to inhibit respiration and increase membrane permeability in microbial cells suggests that its lethal actions are primarily the result of inhibition of membrane-located metabolic events and a loss of chemiosmotic control . Furthermore, this compound has been shown to induce caspase-dependent apoptosis in human melanoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental factors like air, heat, light, and moisture can substantially alter the composition of this compound during storage . Moreover, shifts in seasonality, water stress, geography, light factors, altitude, herbivory and microbes, temperature, and soil factors linked to climate change can result in both increases and decreases in the secondary metabolites of this compound .

Safety and Hazards

Tea tree oil is generally safe when used topically, but it can cause skin irritation and swelling . It is toxic when swallowed and should not be used in or around the mouth . It can cause serious side effects, including confusion, inability to walk, unsteadiness, rash, and coma .

Future Directions

The global Tea Tree Oil market size was valued at USD 40.55 million in 2022 and is expected to expand at a CAGR of 5.04% during the forecast period, reaching USD 54.45 million by 2028 . This compound has wide application in cosmetics and personal care products due to its natural and antiseptic properties .

properties

IUPAC Name

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQFYDDTYGBBV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874014
Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Molecular Weight

716.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline]
Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Solubility

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol
Record name Tea tree oil
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Density

0.8950-0.9050 at 15/15 °C
Record name Tea tree oil
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Impurities

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil.
Record name Tea tree oil
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Color/Form

Colorless to pale yellow, clear, mobile liquid

CAS RN

68649-42-3, 68647-73-4, 82322-26-7
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Melaleuca Alternifolia (Tea Tree) Leaf Oil
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Record name Tea tree oil
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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